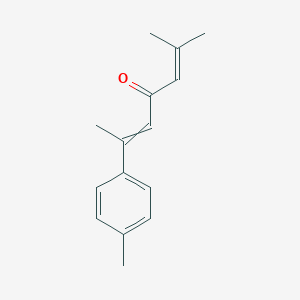
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one is an organic compound with a complex structure that includes both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of acetone and camphor as starting materials, which undergo a series of condensation reactions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and cost-effectiveness while ensuring the quality of the final product. The use of advanced catalytic systems and automated control systems is common in industrial production to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one:
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar aliphatic structure but includes a cyclohexene ring instead of a benzene ring.
Uniqueness
2-Methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
CAS No. |
88702-47-0 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H18O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-10H,1-4H3 |
InChI Key |
YTYFQZKYHQYQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
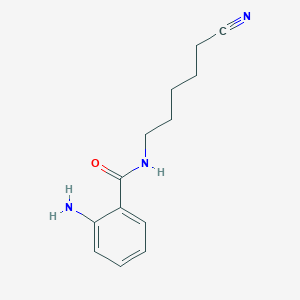

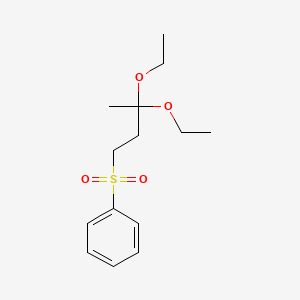
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
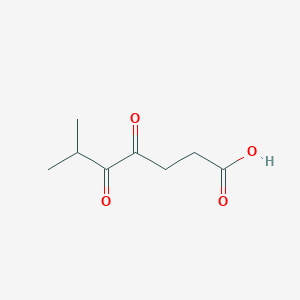
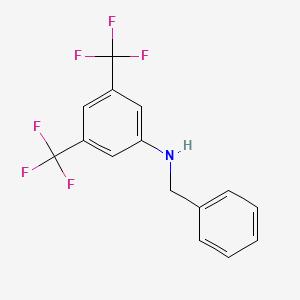

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
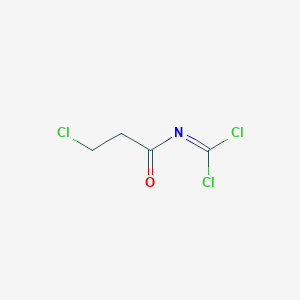

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

